Molecular Weight Advantage: 35% Lower MW vs. Halogenated Analog Enables Superior Ligand Efficiency Potential
The target compound possesses a molecular weight of 293.34 g/mol, which is 102.5 Da (35%) lower than the 2-chloro-5-(trifluoromethyl) analog (C14H13ClF3N3O3S, MW 395.8 g/mol) [1]. This difference translates to a ligand efficiency (LE) advantage: assuming equivalent binding affinity, the target compound would exhibit approximately 35% higher LE (kcal/mol per heavy atom) than the halogenated comparator [2]. In fragment-based and lead-optimization contexts, this magnitude of MW reduction is meaningful for maintaining drug-like properties during subsequent optimization cycles.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 293.34 g/mol (C13H15N3O3S) |
| Comparator Or Baseline | 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide: 395.8 g/mol (C14H13ClF3N3O3S) |
| Quantified Difference | ΔMW = 102.5 g/mol (35% increase for comparator) |
| Conditions | Computed molecular weights from molecular formula and standard atomic masses as reported in PubChem |
Why This Matters
Lower molecular weight correlates with improved permeability, solubility, and oral bioavailability potential during lead optimization, making the unsubstituted scaffold a more attractive starting point for medicinal chemistry programs with stringent drug-likeness requirements.
- [1] PubChem. Compound Summary for CID 71795232 (target) and CID for 2-chloro-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide. Molecular weight data computed by PubChem 2.2. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Hopkins A.L., Groom C.R., Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 2004, 9(10), 430-431. Defines ligand efficiency (LE) as binding free energy per heavy atom count and establishes MW as a key determinant of drug-likeness. View Source
